molecular formula C10H16OS B13286231 2-(Cyclobutylmethyl)thiolane-2-carbaldehyde

2-(Cyclobutylmethyl)thiolane-2-carbaldehyde

Cat. No.: B13286231
M. Wt: 184.30 g/mol
InChI Key: QKKYPMZOEQJJCF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclobutylmethyl)thiolane-2-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions can generate thiolane derivatives . Additionally, microwave irradiation in the presence of potassium t-butoxide has been used to facilitate cyclization reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of heterocyclic compound synthesis apply. Industrial production typically involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclobutylmethyl)thiolane-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to thiolane derivatives with different functional groups.

    Substitution: Nucleophilic substitution reactions can introduce various substituents onto the thiolane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various thiolane derivatives.

Scientific Research Applications

2-(Cyclobutylmethyl)thiolane-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Cyclobutylmethyl)thiolane-2-carbaldehyde involves its interaction with molecular targets and pathways in biological systems. The sulfur atom in the thiolane ring can participate in various biochemical reactions, influencing enzyme activity and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thiophene: A five-membered ring containing sulfur, similar to thiolane but with different chemical properties.

    Thiazole: Another sulfur-containing heterocycle with distinct reactivity and applications.

    Tetrahydrothiophene: A saturated analog of thiophene, sharing some similarities with thiolane.

Uniqueness

2-(Cyclobutylmethyl)thiolane-2-carbaldehyde is unique due to its specific structure, which combines a cyclobutylmethyl group with a thiolane ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized research applications.

Properties

Molecular Formula

C10H16OS

Molecular Weight

184.30 g/mol

IUPAC Name

2-(cyclobutylmethyl)thiolane-2-carbaldehyde

InChI

InChI=1S/C10H16OS/c11-8-10(5-2-6-12-10)7-9-3-1-4-9/h8-9H,1-7H2

InChI Key

QKKYPMZOEQJJCF-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)CC2(CCCS2)C=O

Origin of Product

United States

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